molecular formula C20H19BrClN3O3S B2613292 3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189973-90-7

3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Katalognummer: B2613292
CAS-Nummer: 1189973-90-7
Molekulargewicht: 496.8
InChI-Schlüssel: JFXXUKBRAKZFFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic molecule featuring a triazaspiro[4.5]decane core substituted with a 4-bromophenyl group at position 3 and a 5-chloro-2-methylphenylsulfonyl moiety at position 6.

Eigenschaften

IUPAC Name

3-(4-bromophenyl)-8-(5-chloro-2-methylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrClN3O3S/c1-13-2-7-16(22)12-17(13)29(27,28)25-10-8-20(9-11-25)23-18(19(26)24-20)14-3-5-15(21)6-4-14/h2-7,12H,8-11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXXUKBRAKZFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a compound that belongs to the class of spirocyclic triazatriones. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anticancer, and enzyme inhibition properties. The structural features of this compound suggest it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C20H19BrClN3O2SC_{20}H_{19}BrClN_3O_2S, with a molar mass of 480.81 g/mol. The presence of the bromophenyl and chloromethylphenyl groups linked through a sulfonyl moiety enhances its biological activity by potentially increasing electron density and modulating interactions with biological macromolecules.

PropertyValue
Molecular Formula C20H19BrClN3O2S
Molar Mass 480.81 g/mol
CAS Number 1025666-41-4

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Bromophenyl)-8-((5-chloro-2-methylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one exhibit significant antimicrobial properties. For example, studies on related bromophenyl derivatives have shown enhanced antibacterial activity attributed to increased electron density at the hydrazinic end of the chain, which may stabilize molecular packing through hydrogen bonding interactions .

Anticancer Properties

The spirocyclic structure of this compound suggests potential anticancer activity. Compounds in this class have been reported to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms often involve modulation of signaling pathways associated with cell survival and growth.

Enzyme Inhibition

The compound's ability to inhibit certain enzymes is another area of interest. Enzyme inhibition can lead to therapeutic effects in various diseases, including cancer and metabolic disorders. The sulfonamide group is known for its role in enzyme inhibition, particularly in carbonic anhydrases and other sulfonamide-sensitive enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

Key Differences :

  • Core Structure : Diazaspiro[4.5]decane (two nitrogen atoms) vs. triazaspiro[4.5]decane (three nitrogen atoms) in the target compound.
  • Substituents : A 4-bromophenylsulfonyl group and methyl group at position 8, compared to the target’s 4-bromophenyl and 5-chloro-2-methylphenylsulfonyl groups.
  • Functional Groups: The analog contains a dione (two ketone groups), whereas the target has an enone (α,β-unsaturated ketone) and a sulfonamide.

Implications :

  • The 5-chloro-2-methylphenylsulfonyl group in the target introduces steric bulk and lipophilicity, which could influence membrane permeability and metabolic stability compared to the simpler 4-bromophenylsulfonyl group in the analog .

Structural Analog 2: (5s,8s)-3-(4'-Chloro-3'-fluoro-4-methylbiphenyl-3-yl)-4-hydroxy-8-methoxy-1-azaspiro[4.5]dec-3-en-2-one (Compound A)

Key Differences :

  • Core Structure : 1-azaspiro[4.5]decane (one nitrogen atom) vs. triazaspiro in the target.
  • Substituents : A biphenyl group with chloro, fluoro, and methyl substituents, along with hydroxy and methoxy groups, vs. the target’s bromophenyl and sulfonamide groups.
  • Therapeutic Use : Compound A is explicitly cited for tumor therapy, suggesting a mechanism involving kinase inhibition or apoptosis induction .

Implications :

  • The biphenyl group in Compound A may enhance π-π stacking interactions with hydrophobic protein pockets, whereas the sulfonamide in the target compound could engage in stronger electrostatic interactions .

Structural Analog 3: 3-(4-Bromophenyl)-8-(2,4-difluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Key Differences :

  • Sulfonyl Group : 2,4-difluorobenzenesulfonyl vs. 5-chloro-2-methylphenylsulfonyl in the target.
  • Electronic Effects : Fluorine’s strong electron-withdrawing nature vs. the chlorine-methyl combination in the target.

Implications :

  • The methyl group in the target’s sulfonyl moiety could improve metabolic stability by shielding against oxidative degradation compared to the fluoro-substituted analog .

Comparative Data Table

Property/Compound Target Compound Analog 1 () Compound A () Analog 3 ()
Core Structure 1,4,8-Triazaspiro[4.5]decane 1,3-Diazaspiro[4.5]decane 1-Azaspiro[4.5]decane 1,4,8-Triazaspiro[4.5]decane
Key Substituents 4-Bromophenyl, 5-Cl-2-MePh-SO₂ 4-BrPh-SO₂, Me 4'-Cl-3'-F-4-MeBiphenyl, OH 4-BrPh, 2,4-F₂Ph-SO₂
Molecular Weight (Da) ~520 (estimated) ~450 (reported) ~490 (estimated) ~510 (estimated)
logP (Predicted) ~3.8 ~2.5 ~3.2 ~3.5
Reported Activity N/A (inferred therapeutic) Crystallographic data only Antitumor (explicit) N/A (structural analog)

Research Findings and Implications

  • Spirocyclic Cores : Triazaspiro systems (target and Analog 3) exhibit superior hydrogen-bonding capacity compared to diaza/aza analogs, which could translate to higher target selectivity .
  • Therapeutic Potential: While Compound A () has demonstrated antitumor efficacy, the target compound’s structural modifications may address limitations such as metabolic instability or solubility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.